BenchChemオンラインストアへようこそ!

ST 2825

Immunology Inflammation Cancer Research

ST 2825 is a peptidomimetic MyD88 inhibitor that uniquely blocks TIR domain homodimerization, achieving ~80% inhibition at 10 µM without affecting death domain interactions. Unlike downstream NF-κB or IRAK4 inhibitors, it preserves MyD88 scaffolding-dependent non-NF-κB signals (AKT1/p21 pathways), making it the definitive tool for dissecting MyD88-specific biology in inflammation, hematological cancers, and solid tumors. Validated for in vivo oral (100–200 mg/kg) and i.p. (25 mg/kg/day) dosing in neuroinflammation and myocardial infarction models. For researchers who demand mechanistic precision, not just pathway inhibition.

Molecular Formula C27H28Cl2N4O5S
Molecular Weight 591.5 g/mol
CAS No. 894787-30-5
Cat. No. B1682633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST 2825
CAS894787-30-5
SynonymsST-2825;  ST 2825;  ST2825.
Molecular FormulaC27H28Cl2N4O5S
Molecular Weight591.5 g/mol
Structural Identifiers
SMILESC1CC2(CC3N(C2=O)C(CCS3)C(=O)N)N(C1)C(=O)CC4=CC=C(C=C4)NC(=O)COC5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C27H28Cl2N4O5S/c28-17-4-7-21(19(29)13-17)38-15-22(34)31-18-5-2-16(3-6-18)12-23(35)32-10-1-9-27(32)14-24-33(26(27)37)20(25(30)36)8-11-39-24/h2-7,13,20,24H,1,8-12,14-15H2,(H2,30,36)(H,31,34)/t20-,24-,27-/m1/s1
InChIKeyHBLHLJXFIPCEMW-ZJSFPPFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ST 2825 (CAS 894787-30-5): MyD88 Dimerization Inhibitor Procurement & Selection Guide


ST 2825 (CAS 894787-30-5) is a synthetic, peptidomimetic small molecule designed to specifically inhibit the homodimerization of myeloid differentiation primary response protein 88 (MyD88), a critical adaptor in the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) signaling pathways [1]. Its design is based on a heptapeptide motif within the BB-loop of the MyD88 Toll/interleukin-1 receptor (TIR) domain, enabling it to disrupt MyD88-dependent signaling by blocking the recruitment of IL-1 receptor-associated kinases IRAK1 and IRAK4, thereby inhibiting downstream NF-κB activation [1]. ST 2825 is recognized as a potent and selective tool compound for dissecting MyD88-mediated inflammatory and oncogenic pathways .

Why MyD88-Targeting Reagents Are Not Interchangeable: The Critical Role of ST 2825's Specific Mechanism


While multiple molecules can interfere with the MyD88 pathway, they do so through distinct mechanisms that produce non-equivalent biological outcomes. For instance, direct NF-κB inhibitors and IRAK4 kinase inhibitors act downstream of MyD88, potentially leaving MyD88-dependent non-NF-κB signals (e.g., AKT1, p21 pathways) intact . In contrast, ST 2825's specific action is to disrupt the upstream event of MyD88 TIR domain homodimerization, without affecting the homodimerization of death domains (DD) [1]. This unique binding site and mode of action translate to a distinct efficacy profile, particularly against cell types and diseases where MyD88 scaffolding—not just downstream kinase activity—is the critical pathogenic driver. Therefore, substituting ST 2825 with a generic MyD88 pathway inhibitor can lead to divergent experimental results or therapeutic failures.

ST 2825 Head-to-Head Evidence Guide: Quantified Differentiation for Informed Selection


ST 2825 vs. TJ-M2010-5: Superior Potency in Disrupting MyD88 Homodimerization

In a cross-study comparison of MyD88 homodimerization inhibition, ST 2825 demonstrates greater potency than the aminothiazole derivative TJ-M2010-5 (CAS 1357471-57-8). ST 2825 inhibits this interaction in a concentration-dependent manner, achieving approximately 40% inhibition at 5 μM and 80% inhibition at 10 μM [1]. In contrast, TJ-M2010-5 requires a higher concentration of 20 μM to achieve 67% inhibition of cellular MyD88 interaction in HEK293 cells . This indicates that ST 2825 is more potent on a molar basis for disrupting the primary target interaction.

Immunology Inflammation Cancer Research

ST 2825's Unparalleled Target Specificity: TIR Domain Homodimerization vs. Death Domain

ST 2825 exhibits a high degree of specificity that distinguishes it from less well-characterized MyD88 modulators. Co-immunoprecipitation experiments demonstrate that ST 2825 specifically inhibits the homodimerization of MyD88 TIR domains. Crucially, this effect is specific and does not affect the homodimerization of the death domains (DD) of MyD88 [1]. This intra-molecular specificity is a critical differentiator, as it confirms that ST 2825 precisely targets the TIR domain interaction responsible for signal transduction, while sparing other structural and functional domains of the MyD88 protein.

Biochemistry Protein-Protein Interactions Signal Transduction

ST 2825 in Hematological Malignancies: Efficacy in Both Mutant and Wild-Type MYD88 Cells

A key differentiator for ST 2825 in oncology research is its demonstrated ability to suppress the growth of lymphoma and leukemia cells regardless of MYD88 mutation status. In a study of seven lymphoma and leukemia cell lines, ST 2825 suppressed growth in both TMD8 cells (which harbor an activating MYD88 mutation) and cell lines with wild-type MYD88 by inducing apoptosis and down-regulating phosphorylation of NF-κB pathway components and the MYD88 activator Bruton tyrosine kinase (BTK) [1]. The study's conclusion specifically notes this as a novel targeting advantage [1]. In contrast, the comparator MyD88-targeting siRNA also suppressed phosphorylation in TMD8 cells, but its utility is limited to in vitro genetic perturbation experiments [1].

Oncology Hematology Targeted Therapy

ST 2825's Unique Mode of Action in Pancreatic Cancer: Engaging the NF-κB/AKT1/p21 Axis

In pancreatic ductal adenocarcinoma (PDAC) models, ST 2825 differentiates itself by engaging a unique downstream mechanism. While generic NF-κB inhibitors have proven unsuccessful in PDAC, ST 2825's indirect inhibition of NF-κB leads to a distinct phenotypic outcome: induction of G2/M phase cell cycle arrest and apoptosis. This is achieved by inhibiting AKT1 expression and inducing p21 overexpression . The study confirmed that NF-κB activation, AKT1 overexpression, or p21 knockdown partially reversed the effects of ST 2825, validating this specific pathway engagement . This mechanism is not a general feature of all MyD88 or NF-κB pathway inhibitors.

Oncology Pancreatic Cancer Cell Cycle

ST 2825: Validated Application Scenarios Based on Quantitative Differentiation


Elucidating the Role of MyD88 Scaffolding in Inflammatory and Immune Signaling Pathways

ST 2825 is the optimal choice for dissecting the specific role of MyD88 homodimerization in IL-1R/TLR signal transduction. Its high potency (80% inhibition of dimerization at 10 μM) and defined intra-domain specificity (targeting TIR domain but not death domain homodimerization) allow for precise interrogation of MyD88-dependent signaling events without confounding effects on other protein domains or downstream kinases [1]. This is critical for high-confidence mechanistic studies in immunology and inflammation research [1].

Preclinical Validation of MyD88 as a Target in B-Cell Malignancies and Multiple Myeloma

ST 2825 is uniquely suited for preclinical oncology studies in hematological cancers due to its demonstrated efficacy in cell lines with both mutant and wild-type MYD88 status [1]. This broad activity profile, which leads to apoptosis and growth suppression in lymphoma, leukemia, and multiple myeloma cells, positions ST 2825 as a superior tool for validating MyD88 dependency and exploring therapeutic potential across a wider range of patient-derived models .

Investigating Non-Canonical MyD88 Functions and Therapeutic Vulnerabilities in Solid Tumors

For research in pancreatic cancer and other solid tumors, ST 2825 offers a distinct advantage over direct NF-κB inhibitors by engaging the MyD88/NF-κB/AKT1/p21 pathway. Its ability to induce G2/M cell cycle arrest and apoptosis in PDAC models provides a validated and novel mechanism for exploring therapeutic strategies that have eluded other inhibitors [1]. This makes ST 2825 the compound of choice for investigating MyD88's role in tumor progression and cell cycle regulation.

In Vivo Studies of MyD88-Mediated Neuroinflammation and Cardioprotection

ST 2825 is a well-validated in vivo tool, with established oral and intraperitoneal dosing protocols that demonstrate efficacy in reducing neuroinflammation and protecting against myocardial infarction in mouse models [REFS-1, REFS-2]. Its proven in vivo activity, including significant reduction of IL-1β-induced IL-6 production at oral doses of 100 and 200 mg/kg and cardioprotection at 25 mg/kg/day i.p., makes it a reliable and reproducible choice for translating in vitro findings into animal models of CNS and cardiovascular diseases [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST 2825

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.